An In-Depth Technical Guide to 3,4,5,6-Tetrachlorophthalimide: Synthesis, Properties, and Applications in Drug Development
An In-Depth Technical Guide to 3,4,5,6-Tetrachlorophthalimide: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4,5,6-tetrachlorophthalimide, a halogenated aromatic imide with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, provides experimental protocols for its synthesis, and explores its applications in drug development, particularly as a scaffold for α-glucosidase inhibitors and anticancer agents.
Core Compound Identification and Properties
3,4,5,6-Tetrachlorophthalimide, also known as 4,5,6,7-tetrachloroisoindole-1,3-dione, is a stable, crystalline solid. Its core structure consists of a phthalimide moiety with four chlorine atoms attached to the benzene ring.
CAS Number: 1571-13-7[1]
Physicochemical Properties
The key physicochemical properties of 3,4,5,6-tetrachlorophthalimide are summarized in the table below, providing essential data for its handling, characterization, and application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₈HCl₄NO₂ | [1] |
| Molecular Weight | 284.91 g/mol | [1] |
| Appearance | White to light yellow powder/crystals | |
| Melting Point | >300 °C (literature) | [1] |
| Solubility | Soluble in DMF (25 mg/mL, clear, light yellow) | [1] |
| InChI Key | LPUUYZVKCMCHLO-UHFFFAOYSA-N | [1] |
Safety and Handling
3,4,5,6-Tetrachlorophthalimide is classified as a warning-level hazard. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves, should be worn when handling this compound.[1]
Synthesis and Experimental Protocols
The synthesis of 3,4,5,6-tetrachlorophthalimide and its derivatives is of significant interest for accessing novel bioactive molecules. Below are detailed experimental protocols for the synthesis of the parent compound and a representative N-substituted derivative.
Synthesis of 3,4,5,6-Tetrachlorophthalimide from Tetrachlorophthalic Anhydride
A common and efficient method for the synthesis of 3,4,5,6-tetrachlorophthalimide involves the reaction of tetrachlorophthalic anhydride with a nitrogen source, such as urea or ammonia. The following is a generalized experimental protocol based on established chemical principles for the synthesis of phthalimides.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of 3,4,5,6-Tetrachlorophthalimide.
Experimental Protocol:
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine tetrachlorophthalic anhydride and urea in a 1:1.5 molar ratio. The use of a slight excess of urea helps to ensure the complete conversion of the anhydride.
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Solventless Reaction: The reaction can be effectively carried out without a solvent by heating the mixture. Gently heat the flask using a heating mantle or oil bath to a temperature of 140-160 °C. The solids will melt and react, often with the evolution of gas.
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Reaction Monitoring: Continue heating for 1-2 hours or until the reaction mixture solidifies, indicating the formation of the imide. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: After cooling to room temperature, the solid mass is triturated with water to remove any unreacted urea and other water-soluble byproducts. The crude product is then collected by vacuum filtration and washed with cold water.
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Recrystallization: For further purification, the crude 3,4,5,6-tetrachlorophthalimide can be recrystallized from a suitable solvent such as glacial acetic acid or ethanol to yield the pure product as crystalline needles.
Synthesis of N-Substituted-3,4,5,6-Tetrachlorophthalimides
The synthesis of N-substituted derivatives is crucial for tuning the biological activity of the tetrachlorophthalimide scaffold. A general method involves the reaction of tetrachlorophthalic anhydride with a primary amine.
Experimental Protocol (for N-benzyl-3,4,5,6-tetrachlorophthalimide):
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Reactant Combination: In a suitable solvent such as dimethylformamide (DMF), dissolve tetrachlorophthalic anhydride (1 equivalent). To this solution, add benzylamine (1.1 equivalents).
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Reaction Conditions: Heat the reaction mixture to 85 °C and stir for 4-6 hours. The reaction progress can be monitored by TLC.
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Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3,4,5,6-tetrachlorophthalimide.
Applications in Drug Development
The rigid, hydrophobic, and electron-deficient nature of the 3,4,5,6-tetrachlorophthalimide scaffold makes it an attractive pharmacophore in drug design. Its derivatives have shown significant promise as α-glucosidase inhibitors and anticancer agents.
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Derivatives of 3,4,5,6-tetrachlorophthalimide have been identified as potent α-glucosidase inhibitors.
Structure-activity relationship (SAR) studies have revealed that the tetrachlorophthalimide moiety is a crucial scaffold for this inhibitory activity.[2] The potency and mechanism of inhibition can be modulated by the nature of the substituent at the imide nitrogen. For instance, N-phenyl-4,5,6,7-tetrachlorophthalimide acts as a non-competitive inhibitor, while N-(4-phenylbutyl)-4,5,6,7-tetrachlorophthalimide exhibits competitive inhibition.[3] This suggests that the N-substituent plays a key role in the interaction with the enzyme's active or allosteric sites.
Figure 2: Conceptual diagram of α-glucosidase inhibition by N-substituted 3,4,5,6-tetrachlorophthalimide derivatives.
Anticancer Activity and Apoptosis Induction
Various derivatives of phthalimides, including those with a tetrachlorinated ring, have demonstrated significant cytotoxic and pro-apoptotic activities in cancer cell lines.[4][5] These compounds can induce apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway.
The mechanism of action often involves the modulation of key proteins in the apoptotic cascade. Studies on related phthalimide derivatives have shown that they can lead to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.
Figure 3: Proposed signaling pathway for apoptosis induction in cancer cells by tetrachlorophthalimide derivatives.
While direct studies on the effect of 3,4,5,6-tetrachlorophthalimide on the PI3K/Akt/mTOR pathway are emerging, this pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[6][7][8][9] The ability of phthalimide derivatives to induce apoptosis suggests a potential interplay with this key signaling cascade, making it a promising area for future research.
Conclusion
3,4,5,6-Tetrachlorophthalimide is a versatile chemical entity with a well-defined set of properties and accessible synthetic routes. Its rigid and tunable structure has established it as a valuable scaffold in the design of bioactive molecules. The demonstrated efficacy of its derivatives as α-glucosidase inhibitors and inducers of apoptosis highlights its significant potential for the development of novel therapeutics for diabetes and cancer. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will undoubtedly pave the way for new and improved drug candidates.
References
- 1. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Novel alpha-glucosidase inhibitors with a tetrachlorophthalimide skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 9. mdpi.com [mdpi.com]
